molecular formula C16H15Cl2N3O2S B2635658 2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide CAS No. 54918-86-4

2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide

Cat. No.: B2635658
CAS No.: 54918-86-4
M. Wt: 384.28
InChI Key: RLRGTTLJIJLKIF-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide is a synthetic thiosemicarbazide derivative featuring a 2,4-dichlorophenoxyacetyl group and a 3-methylphenyl substituent. It is synthesized via the reaction of N-(3-methylphenyl)-trichloroacetamide with 2,4-dichlorophenoxy acetyl hydrazine, as confirmed by elemental analysis, ¹H NMR, and IR spectroscopy . The compound’s structure combines a dichlorophenoxy moiety—common in herbicides and anti-inflammatory agents—with a hydrazinecarbothioamide group, which is associated with diverse biological activities, including antioxidant and anticancer properties .

Properties

IUPAC Name

1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(3-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2S/c1-10-3-2-4-12(7-10)19-16(24)21-20-15(22)9-23-14-6-5-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRGTTLJIJLKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(3-methylphenyl)hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require catalysts or specific temperature controls to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Property Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR/ESI-MS) Reference
Target Compound 3-methylphenyl, hydrazinecarbothioamide Not reported Not given Confirmed via ¹H NMR, IR
N'-[2-(2,4-Dichlorophenoxy)acetyl]-5-methylisoxazole-4-carbohydrazide (4m ) Isoxazole ring 118–120 99 δ 2.42 (s, 3H, CH₃), [M+H]⁺ 414.1
1-Cyano-N'-[2-(2,4-dichlorophenoxy)acetyl]cyclopropanecarbohydrazide (4n ) Cyclopropane, cyano group 188–190 98 δ 1.55–1.65 (m, 4H, cyclopropane)
N'-[2-(2,4-Dichlorophenoxy)acetyl]pentanehydrazide (4r ) Pentane chain 196–198 93 δ 0.91 (t, 3H, CH₃), [M+H]⁺ 377.1
N-(4-Chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide 4-chlorophenyl, dibromophenoxy, carboxamide Not reported Not given CAS: 457922-60-0
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (6 ) Pyridine, 2,5-dimethylphenyl Not reported Not given IC₅₀ = 0.8 µM/L (MCF-7 cells)

Key Observations :

  • Substituent Impact on Melting Points : The introduction of rigid groups (e.g., cyclopropane in 4n ) increases melting points compared to aliphatic chains (e.g., 4r ) .
  • Carbothioamide vs.
  • Spectral Trends: The 2,4-dichlorophenoxy group consistently appears at δ 6.8–7.5 in ¹H NMR, while alkyl chains (e.g., pentane in 4r) show characteristic triplet/triplet splits .
Anti-inflammatory Potential

Derivatives of 2-(2,4-dichlorophenoxy)acetic acid, such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, exhibit selective COX-2 inhibition via molecular docking, outperforming 2,4-D in binding affinity . The target compound’s thiourea moiety may similarly enhance enzyme interaction.

Anticancer Activity

N-(dimethylphenyl)hydrazinecarbothioamide analogs demonstrate potent activity against MCF-7 breast cancer cells, with IC₅₀ values as low as 0.8 µM/L (comparable to doxorubicin) . The 3-methylphenyl group in the target compound could mimic this activity by promoting cellular uptake.

Insecticidal Activity

Thiourea derivatives containing dichlorophenoxy groups, such as N-{2-[2-(2,4-dichlorophenoxy)acetyl]hydrazinecarbonothioyl}-1-methylcyclohexanecarboxamide, show 80% mortality against armyworms at 500 mg/L . Structural similarity suggests the target compound may share this bioactivity.

Antioxidant Properties

Compounds with butylated hydroxytoluene (BHT) moieties and hydrazinecarbothioamide groups (e.g., 5c0, 5d0) exhibit strong radical scavenging, attributed to the thioamide’s electron-donating capacity . The dichlorophenoxy group in the target compound may further stabilize reactive intermediates.

Biological Activity

The compound 2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural sciences. This article synthesizes available research findings on its biological activity, including its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on hydrazone derivatives have shown promising results against various cancer cell lines:

  • Cell Lines Tested : Human liver carcinoma (HepG-2), colon carcinoma (HCT-15), and Jurkat cells.
  • Mechanism of Action : The interaction with specific proteins involved in cell proliferation and apoptosis has been noted. For example, hydrophobic interactions with Bcl-2 protein were observed, suggesting a pathway for inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. A study indicated that derivatives with similar structures showed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was crucial for enhancing this activity .

Pesticidal Activity

In agricultural applications, the compound's analogs have been tested for pesticidal properties. The 2,4-dichlorophenoxy group is known for its herbicidal effects, which may be enhanced by the hydrazinecarbothioamide structure .

Case Study 1: Anticancer Efficacy

A study by Sayed et al. (2019) evaluated the antiproliferative activity of novel hydrazone derivatives against HepG-2 cells. The results showed that certain compounds had IC50 values comparable to doxorubicin, a standard chemotherapy agent. The structural modifications significantly influenced their cytotoxicity .

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of thiazole derivatives similar to our compound. Results demonstrated that these compounds exhibited higher potency than traditional antibiotics against resistant strains .

Table 1: Summary of Biological Activities

Biological Activity Target Efficacy Reference
AnticancerHepG-2IC50 comparable to doxorubicin
AntimicrobialGram-positive bacteriaHigher potency than antibiotics
PesticidalVarious pestsEffective herbicidal properties

Table 2: Structure-Activity Relationship (SAR)

Modification Effect on Activity
Presence of Cl groupEssential for anticancer activity
Hydrophobic groupsEnhance interaction with target proteins
Methyl substitutionsInfluence cytotoxicity in cancer cells

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